molecular formula C44H57N7O6 B013283 Cyclosomatostatin CAS No. 84211-54-1

Cyclosomatostatin

Cat. No. B013283
CAS RN: 84211-54-1
M. Wt: 780 g/mol
InChI Key: YHVHQZYJGWGAKN-ZUWUZHNASA-N
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Description

Synthesis Analysis

The synthesis of cyclosomatostatin analogs involves complex chemical processes that start with protected natural amino acids. For example, the synthesis of the cyclo-β-tetrapeptide, a prospective somatostatin mimic, involves homologation of N-protected amino acids, followed by coupling and cyclization processes. This procedure results in compounds with micromolar affinities to human somatostatin receptors, demonstrating the feasibility of mimicking natural peptide hormones with small peptides (Gademann, Ernst, Seebach, & Hoyer, 2000).

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) and other spectroscopic methods are pivotal in determining the molecular structure of cyclosomatostatin analogs. The structure of these compounds, as determined by NMR, often reveals intricate details such as transannular hydrogen bonds that divide the macrocyclic ring, forming specific geometries essential for their biological activity. For example, cyclosomatostatin analogs may form a ten- and a twelve-membered H-bonded ring, a structure that mimics or is superimposable on an alpha-peptide beta-turn (Gademann et al., 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of cyclosomatostatin analogs are closely tied to their molecular structure. These peptides are designed to be stable to mammalian peptidases, which is critical for their potential therapeutic applications. The introduction of non-natural amino acids and the creation of cyclic structures contribute to this stability and influence their interaction with somatostatin receptors. The selective binding and inhibition of specific somatostatin receptors highlight the chemical specificity of these analogs (Gademann et al., 2000).

Physical Properties Analysis

The physical properties of cyclosomatostatin analogs, such as solubility, play a crucial role in their biological function and potential as therapeutic agents. Solubility enhancements are often necessary for the purification and application of these peptides. Techniques such as liquid chromatography are used to purify cyclosomatostatin analogs, which can have significant implications for their bioavailability and therapeutic efficacy (Gademann et al., 2000).

Chemical Properties Analysis

Cyclosomatostatin analogs exhibit a range of chemical properties that influence their interaction with somatostatin receptors and their overall biological activity. The precise arrangement of amino acids and the cyclic structure of these analogs are essential for their function as receptor-specific peptides, making them suitable as receptor-targeted agents for imaging and therapy. Their ability to specifically bind to somatostatin receptors while being stable against enzymatic degradation highlights their therapeutic potential (Licha et al., 2001).

Scientific Research Applications

  • Hormonal Regulation : Cyclosomatostatin has shown potency equal to or greater than somatostatin in inhibiting the release of growth hormone, glucagon, and insulin (Veber et al., 1981). Additionally, an analog of cyclosomatostatin, Cyclosomatostatin II, was found to be 50-100 times more potent than somatostatin and improved control of postprandial hyperglycemia in diabetic animals when combined with insulin (Veber et al., 1984).

  • Cancer Research : Certain cyclic somatostatin analogues, including cyclosomatostatin, showed high antiproliferative effects in in vitro assays with A431 cancer cells (Sukopp et al., 2005).

  • Neuroscience and Neurology : Cyclosomatostatin was found to inhibit the potentiating effect of somatostatin on dopaminergic pivoting in rats, suggesting a role in dopaminergic systems (Ikeda et al., 2009). Additionally, it was shown that cyclosomatostatin and histamine together could induce catalepsy in older rats, which may have implications for Parkinson's disease (Ionov & Turgeneva, 2015).

  • Inflammation and Pain Management : An N-Methylated cyclic peptide analogue of cyclosomatostatin showed potent inhibitory action on sensory neuropeptide release and acute neurogenic inflammatory response (Chatterjee et al., 2011).

  • Pharmacological Development : Cyclosomatostatin analogs were found to bind specifically to pI 6.1 carboxylesterase of rat liver cells, which may account for their specific binding to plasma membranes, suggesting potential applications in drug development (Wenzel et al., 1995).

Future Directions

: R&D Systems: Cyclosomatostatin

properties

IUPAC Name

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHQZYJGWGAKN-ZUWUZHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901004468
Record name 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosomatostatin

CAS RN

84211-54-1
Record name Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
ID Ionov, II Pushinskaya, NP Gorev, DD Frenkel - Neuroscience Letters, 2018 - Elsevier
Total sleep deprivation (SD) has been found to mitigate motor dysfunctions in Parkinson’s disease. Apparently, the similar sensitivity of an animal model for parkinsonism would support …
ID Ionov, II Pushinskaya, LA Roslavtseva… - Brain Research, 2018 - Elsevier
… of a somatostatin antagonist, cyclosomatostatin. The treated animals displayed … of cyclosomatostatin are unknown. To clarify this issue, we assessed here the action of …
ID Ionov, II Pushinskaya, NP Gorev, DD Frenkel - Brain research bulletin, 2020 - Elsevier
Aging represents the largest risk factor for developing Parkinson’s disease (PD); another salient feature of this disorder is a decreased brain levels of somatostatin. Recently, in aged …
ID Ionov, II Pushinskaya, NP Gorev - Pharmacology, 2018 - doicode.ru
A decrease in somatostatin level is observed in parkinsonian brain. We recently reported that rats given an intracerebroventricular injection of a somatostatin antagonist, …
Number of citations: 3 doicode.ru
ID Ionov, ZA Turgeneva - 2015 - sid.ir
Background: The decreased level of somatostatin and increased level of histamine are detected in the Parkinsonian brain. In old Wistar rats, the brain somatostatin deficiency can …
Number of citations: 3 www.sid.ir
ID Ionova, II Pushinskaya - Avicenna Journal of Neuro Psycho …, 2017 - ajnpp.umsha.ac.ir
Parkinson disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra. Akinesia and other extrapyramidal motor disorders are the main features of this …
Number of citations: 6 ajnpp.umsha.ac.ir
ID Ionov, II Pushinskaya - Psychopharmacology, 2013 - Springer
… by intracerebroventricular administration of a somatostatin antagonist, cyclosomatostatin. … Cyclosomatostatin dose-dependently induced catalepsy in aged, but not in young rats. The …
ID Ionov, NN Severtsev - Pharmacology Biochemistry and Behavior, 2012 - Elsevier
… of a somatostatin antagonist, cyclosomatostatin. The drug potentiated the haloperidol-induced catalepsy in aged but not young rats. This action of cyclosomatostatin was inhibited by a …
H Ikeda, A Kotani, N Koshikawa, AR Cools - Neuroscience, 2009 - Elsevier
… Unilateral injection of somatostatin and cyclosomatostatin … was significantly antagonised by cyclosomatostatin, which alone … somatostatin nor cyclosomatostatin significantly modified the …
U Wenzel, K Jouvenal, D Tripier, K Ziegler - Biochemical pharmacology, 1995 - Elsevier
… by bile acids and cyclosomatostatin. Furthermore the transport … to aromatic cyclopeptides, eg cyclosomatostatin 008, but not to … binding of the cyclosomatostatin to sinusoidal plasma …

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